Benzoic acid, 2-bromo-3-fluoro-5-nitro-, methyl ester

Description

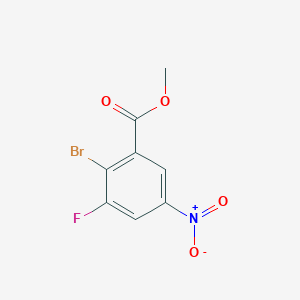

Benzoic acid, 2-bromo-3-fluoro-5-nitro-, methyl ester is a halogenated and nitro-substituted aromatic ester. Its structure features bromine (Br) at position 2, fluorine (F) at position 3, and a nitro (NO₂) group at position 5, with a methyl ester at the carboxyl group.

Properties

Molecular Formula |

C8H5BrFNO4 |

|---|---|

Molecular Weight |

278.03 g/mol |

IUPAC Name |

methyl 2-bromo-3-fluoro-5-nitrobenzoate |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(11(13)14)3-6(10)7(5)9/h2-3H,1H3 |

InChI Key |

HQZGUFBLQDTFOE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration: The synthesis begins with the nitration of methyl benzoate to introduce the nitro group. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.

Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: The industrial production of methyl 2-bromo-3-fluoro-5-nitrobenzoate typically involves large-scale nitration, bromination, and fluorination reactions under controlled conditions to ensure high yield and purity. The processes are optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 2-bromo-3-fluoro-5-nitrobenzoate can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Coupling: Palladium(II) acetate, triphenylphosphine, and a boronic acid in a mixture of water and ethanol.

Major Products:

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Benzoates: Nucleophilic substitution yields various substituted benzoates depending on the nucleophile used.

Coupled Products: Suzuki-Miyaura coupling yields biaryl or styrene derivatives.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: Methyl 2-bromo-3-fluoro-5-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Industry:

Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-fluoro-5-nitrobenzoate depends on the specific chemical reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Comparable Compounds

| Compound Name | CAS No. | Substituents | Ester Group | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Methyl 3-nitrobenzoate | 618-95-1 | 3-NO₂ | Methyl | 68–72 | Pharmaceutical synthesis |

| Benzoic acid, 2-bromo-5-fluoro-, ethyl ester | 139911-28-7 | 2-Br, 5-F | Ethyl | N/A | Agrochemical intermediates |

| Methyl 3,5-dinitrobenzoate | 2702-58-1 | 3-NO₂, 5-NO₂ | Methyl | 155–157 | Analytical chemistry |

| Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester | 597563-44-5 | 3-BrCH₂, 5-NO₂ | Methyl | N/A | Polymer additives |

Biological Activity

Benzoic acid, 2-bromo-3-fluoro-5-nitro-, methyl ester (commonly referred to as methyl 2-bromo-5-fluoro-3-nitrobenzoate) is an aromatic compound with significant biological activity. Its structure features a bromine atom, a fluorine atom, and a nitro group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The molecular formula of methyl 2-bromo-5-fluoro-3-nitrobenzoate is . The compound has notable physical and chemical properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 252.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 952479-97-9 |

The biological activity of methyl 2-bromo-5-fluoro-3-nitrobenzoate is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group is known to enhance the electron-withdrawing properties of the aromatic ring, which can increase the compound's reactivity with nucleophiles. This reactivity may lead to inhibition of specific enzymes or receptors involved in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, disrupting normal metabolic processes.

- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and cognition.

Biological Activity

Research has shown that methyl 2-bromo-5-fluoro-3-nitrobenzoate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Potential : Some studies have suggested that derivatives of benzoic acid compounds can exhibit cytotoxic effects on cancer cell lines. The specific mechanisms include apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Study on Antimicrobial Activity

A study published in PubChem assessed the antimicrobial efficacy of methyl 2-bromo-5-fluoro-3-nitrobenzoate against several pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antimicrobial agent .

Study on Anticancer Effects

In vitro studies have demonstrated that methyl 2-bromo-5-fluoro-3-nitrobenzoate can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. These studies revealed a dose-dependent relationship between compound concentration and cell viability reduction, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What disposal protocols are recommended for this compound?

- Methodological Answer :

- Waste Classification : Classify as hazardous due to bromine/nitro groups. Neutralize with 10% NaOH (hydrolyzes ester) before disposal .

- Biodegradation Studies : Use OECD 301D tests to assess aquatic toxicity. The nitro group may require UV/photocatalytic degradation (TiO₂/UV) for safe breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.